trans-Caffeoyl-6-O-D-gluconic acid
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Overview
Description
Preparation Methods
trans-Caffeoyl-6-O-D-gluconic acid is typically isolated from natural sources, specifically from the nearly ripe fruits of Evodia rutaecarpa The extraction process involves the use of solvents to separate the compound from the plant material
Chemical Reactions Analysis
trans-Caffeoyl-6-O-D-gluconic acid undergoes various chemical reactions, including oxidation, reduction, and hydrolysis . Common reagents and conditions used in these reactions include different pH levels and temperatures. For example, this compound methyl ester and trans-Caffeoyl-6-O-D-glucono-γ-lactone are formed through hydrolytic reactions . These reactions are often studied using techniques such as ultra-performance liquid chromatography-diode array detector (UPLC-DAD) and ultra-performance liquid chromatography-diode array detector/electrospray ionization-quadrupole-time of flight mass spectrometry (UPLC-DAD/ESI-Q-TOF MS) .
Scientific Research Applications
trans-Caffeoyl-6-O-D-gluconic acid has several scientific research applications. It is primarily used in the study of natural products and their biological activities . This compound has been investigated for its potential therapeutic effects, including its role in traditional Chinese medicine . Additionally, it is used in the development of pharmaceuticals and as a reference compound in analytical chemistry .
Mechanism of Action
The mechanism of action of trans-Caffeoyl-6-O-D-gluconic acid involves its interaction with various molecular targets and pathways. . Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar compounds include trans-Caffeoyl-6-O-D-gluconic acid methyl ester and trans-Caffeoyl-6-O-D-glucono-γ-lactone . These compounds share similar chemical structures but differ in their stability and reactivity under various conditions . This compound is unique due to its higher stability compared to its derivatives .
Properties
Molecular Formula |
C15H18O10 |
---|---|
Molecular Weight |
358.30 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-6-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C15H18O10/c16-8-3-1-7(5-9(8)17)2-4-11(19)25-6-10(18)12(20)13(21)14(22)15(23)24/h1-5,10,12-14,16-18,20-22H,6H2,(H,23,24)/b4-2+/t10-,12-,13+,14-/m1/s1 |
InChI Key |
IZTWJFXKOMYWBU-XAVAJTHBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC(C(C(C(C(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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